N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide is an organic compound with the molecular formula C12H21NO2 It is characterized by the presence of a tert-butyl group, a dimethyl group, and an oxohexenamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide typically involves the reaction of tert-butylamine with 5,5-dimethyl-4-oxohex-2-enoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl and dimethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. These interactions are mediated by the functional groups present in the molecule, such as the oxo and amide groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butylacrylamide: Similar in structure but lacks the dimethyl and oxo groups.
N-tert-Butylprop-2-enamide: Another related compound with different substituents on the amide group.
Uniqueness
N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide is unique due to the presence of both tert-butyl and dimethyl groups, which confer distinct chemical properties. These structural features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
652964-98-2 |
---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)9(14)7-8-10(15)13-12(4,5)6/h7-8H,1-6H3,(H,13,15) |
InChI-Schlüssel |
SAVGEMZBTIZFBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C=CC(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.